molecular formula C16H23BO5 B2708739 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester CAS No. 2340391-64-0

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester

Cat. No. B2708739
CAS RN: 2340391-64-0
M. Wt: 306.17
InChI Key: FBSFCSJTAXYVFA-UHFFFAOYSA-N
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Description

“3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” is a type of organoboron reagent. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign, relatively stable, and readily prepared . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Organoboron compounds are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Phosphorescent Properties

Arylboronic esters, including compounds similar to "3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester," have been identified for their unexpected ability to exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion in the excited state, influenced by solid-state molecular packing rather than the specific boron substituents on the aryl units (Shoji et al., 2017).

Polymer Synthesis

The compound has been utilized in the synthesis of hyperbranched polythiophene with nearly 100% branching via catalyst-transfer Suzuki–Miyaura coupling reactions. This application demonstrates the role of phenyl boronic acid pinacol ester in creating polymers with controlled architecture, showcasing its versatility in polymer chemistry (Segawa et al., 2013).

Catalysis and Chemical Synthesis

In catalysis, the Suzuki-Miyaura coupling reaction has been enhanced using arylboronic esters to afford high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method highlights the compound's role in facilitating novel synthetic routes and polymer end-group functionalization (Nojima et al., 2016).

Drug Delivery Systems

A notable application in biomedical research includes the development of oxidation-sensitive polymers for drug delivery. Arylboronic esters are incorporated into copolymers that respond to oxidative stress, a common feature of tumor sites. These materials have shown potential for targeted therapeutic delivery due to their sensitivity to hydrogen peroxide and low pH conditions, enhancing the release of encapsulated drugs (Zhang et al., 2019).

Future Directions

The future directions for organoboron compounds like “3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” could involve further exploration of their applications in various chemical reactions. There’s also a need for more research on the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .

Mechanism of Action

properties

IUPAC Name

methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFCSJTAXYVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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